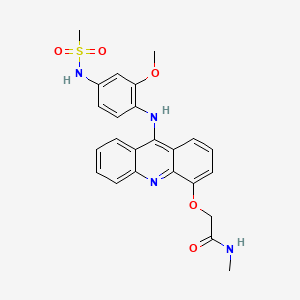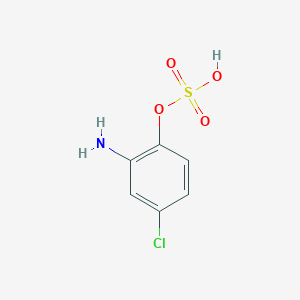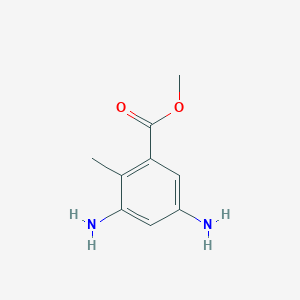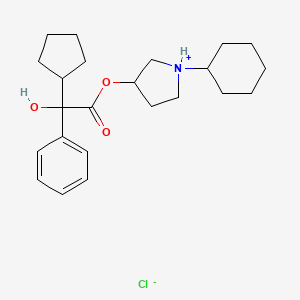
N,2,2-Triethylbutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2,2-Triethylbutyramide is an organic compound with the molecular formula C10H21NO It is a derivative of butyramide, characterized by the presence of three ethyl groups attached to the nitrogen and carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
N,2,2-Triethylbutyramide can be synthesized through a series of chemical reactions. One common method involves the reaction of butyric acid with triethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows:
Formation of Butyryl Chloride: Butyric acid reacts with thionyl chloride to form butyryl chloride.
Amidation: Butyryl chloride then reacts with triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
N,2,2-Triethylbutyramide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the reagents used.
科学的研究の応用
N,2,2-Triethylbutyramide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of N,2,2-Triethylbutyramide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N,2,3-Trimethylbutyramide: Similar in structure but with different substituents.
N,2,2-Diethylbutyramide: Lacks one ethyl group compared to N,2,2-Triethylbutyramide.
N-Butylbutyramide: Contains a butyl group instead of ethyl groups.
Uniqueness
This compound is unique due to its specific arrangement of ethyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
59410-28-5 |
|---|---|
分子式 |
C10H21NO |
分子量 |
171.28 g/mol |
IUPAC名 |
N,2,2-triethylbutanamide |
InChI |
InChI=1S/C10H21NO/c1-5-10(6-2,7-3)9(12)11-8-4/h5-8H2,1-4H3,(H,11,12) |
InChIキー |
KNBPKAJPYBLHSX-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(CC)C(=O)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Propene, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-](/img/structure/B13752343.png)



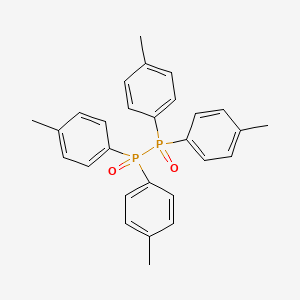
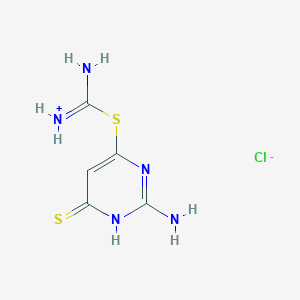
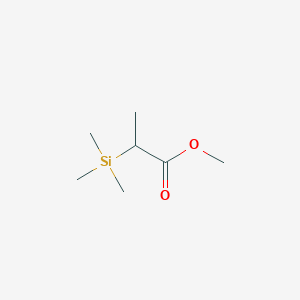
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752389.png)
